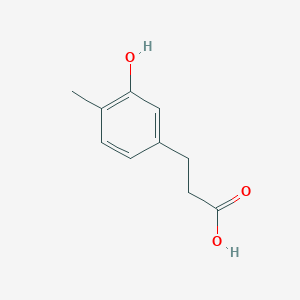

3-(3-Hydroxy-4-methylphenyl)propanoic acid

Description

3-(3-Hydroxy-4-methylphenyl)propanoic acid (CAS: 22517-00-6) is a phenylpropanoic acid derivative with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.201 g/mol. Its structure features a propanoic acid chain attached to a phenyl ring substituted with a hydroxyl group (-OH) at the 3-position and a methyl group (-CH₃) at the 4-position. Key physicochemical properties include a boiling point of 354.9±27.0 °C and a density of 1.2±0.1 g/cm³ .

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-(3-hydroxy-4-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H12O3/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6,11H,4-5H2,1H3,(H,12,13) |

InChI Key |

YUAHOXOOEVYDTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for 3-(3-Hydroxy-4-methylphenyl)propanoic Acid

The preparation of this compound typically involves multi-step organic synthesis starting from appropriately substituted benzyl derivatives or phenyl precursors. The key synthetic approaches include:

Detailed Preparation Methods

Malonic Ester Synthesis Route

A prevalent method for synthesizing substituted phenylpropanoic acids involves the alkylation of malonic esters with benzyl halide derivatives, followed by hydrolysis and decarboxylation steps.

Stepwise Process:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| (A) Alkylation | Reaction of diethyl malonate with 3-(3-hydroxy-4-methylbenzyl) chloride derivative in the presence of alkali (e.g., sodium ethoxide or potassium hydroxide) | Solvent: Ethanol or methanol; Temperature: 40–80 °C; Time: 1–5 hours | Formation of diethyl 2-(3-hydroxy-4-methylbenzyl)malonate intermediate |

| (B) Hydrolysis | Hydrolysis of the malonate ester to the corresponding dicarboxylic acid salt | Aqueous sodium hydroxide; Room temperature to 80 °C; 4–8 hours | Converts ester groups to carboxylate salts |

| (C) Acidification and Decarboxylation | Acidification with mineral acid (e.g., HCl, H2SO4) followed by heating to induce decarboxylation | Acidification temperature < 80 °C; Decarboxylation at 120–250 °C; 1–3 hours | Yields the target this compound |

This method is adapted from similar procedures used for 3-(3-halogenophenyl)propanoic acids, where the halogen substituent is replaced by hydroxyl and methyl groups. The reaction conditions are optimized to maintain the integrity of the hydroxy group while achieving high yields of the propanoic acid product.

Oxidation of Substituted Alkylbenzenes

Another synthetic approach involves the oxidation of 3-hydroxy-4-methylbenzyl derivatives or related alkylbenzenes.

- Starting Materials: 3-hydroxy-4-methyl toluene or benzyl alcohol derivatives

- Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidants

- Reaction Conditions: Controlled temperature to avoid overoxidation, typically under acidic or neutral aqueous conditions

- Outcome: Conversion of the methyl or benzyl side chain to the corresponding propanoic acid

This approach is classical for aromatic side-chain oxidation and can be adapted to maintain the hydroxy substituent on the ring without degradation.

Amino Acid Derivative Routes

In some cases, synthesis of amino acid derivatives such as (3S)-3-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid precedes the preparation of the acid itself. These routes often start from benzaldehyde derivatives and involve:

- Reductive amination

- Use of chiral catalysts for stereoselectivity

- Subsequent oxidation or hydrolysis to yield the free acid

While these methods are more complex and tailored for amino acid derivatives, they provide valuable insights into the functional group manipulations compatible with the hydroxy and methyl substitutions.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Malonic Ester Alkylation | 3-(3-hydroxy-4-methylbenzyl) chloride, diethyl malonate | Sodium ethoxide, mineral acid | 40–80 °C alkylation; 120–250 °C decarboxylation | High yield (~90%), purity >95% | Good control over substitution; scalable | Requires halide precursor; multi-step |

| Aromatic Side-Chain Oxidation | 3-hydroxy-4-methyl toluene | KMnO4, CrO3 | Mild aqueous conditions, controlled temp | Moderate to high yield | Simple starting materials | Possible overoxidation; harsh reagents |

| Amino Acid Derivative Route | Benzaldehyde derivatives, amino acid precursors | Catalysts for reductive amination | Multiple steps, controlled stereochemistry | Variable yields | Access to chiral derivatives | More complex synthesis |

Research Discoveries and Optimization Insights

- Alkylation Step Optimization: Using sodium ethoxide in ethanol at controlled temperatures (40–50 °C) leads to high conversion rates of benzyl chloride derivatives to malonate intermediates with yields exceeding 90%.

- Hydrolysis and Decarboxylation: Careful control of acidification temperature and decarboxylation heating is critical to prevent decomposition of the hydroxy group and to maximize purity.

- Oxidation Selectivity: Employing mild oxidizing conditions prevents ring hydroxyl group degradation, preserving the desired substitution pattern.

- Stereochemical Control: For amino acid derivatives, copper-catalyzed oxidative dehydrogenation allows for selective formation of chiral centers adjacent to the aromatic ring, which can be converted to the acid form.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution reactions to form esters or amides.

Key Reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions to yield methyl/ethyl esters .

-

Amide Coupling : Forms amides with primary/secondary amines via carbodiimide (DCC) or azide coupling methods .

Example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amide Formation | DCC, NHS, acetonitrile (RT, 12 h) | N-Alkylpropanamides | 75–92% | |

| Esterification | Methanol, H<sub>2</sub>SO<sub>4</sub> (reflux) | Methyl ester | 88% |

Decarboxylation

Thermal or acidic conditions induce decarboxylation, forming substituted phenylpropanes.

Experimental Data:

-

Conditions : Heating above 120°C in mineral acid (HCl, H<sub>2</sub>SO<sub>4</sub>) .

-

Product : 3-(3-Hydroxy-4-methylphenyl)propane (via CO<sub>2</sub> elimination) .

Oxidation Reactions

The hydroxyl and methyl groups are susceptible to oxidation:

-

Methyl Oxidation : Catalyzed by KMnO<sub>4</sub> or CrO<sub>3</sub> to form a carboxylic acid derivative .

-

Phenolic Hydroxyl Oxidation : Forms quinone derivatives under strong oxidative conditions .

Comparative Oxidation Outcomes:

| Oxidizing Agent | Target Group | Product | Notes |

|---|---|---|---|

| KMnO<sub>4</sub> (acidic) | Methyl | 3-(3-Hydroxy-4-carboxyphenyl)propanoic acid | Requires heat |

| DDQ | Phenolic –OH | Quinone derivative | Limited yield |

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at the ortho/para positions relative to the hydroxyl group:

Documented Reactions:

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups .

-

Halogenation : Br<sub>2</sub>/FeBr<sub>3</sub> yields brominated derivatives .

Biochemical Transformations

Gut microbiota metabolizes the compound via:

C–C Bond Formation

The hydroxyl group is functionalized for coupling:

Trichloroacetimidate Method :

-

React with trichloroacetonitrile/DBU to form trichloroacetimidate.

-

Couple with arenes (e.g., anisole) using TMSOTf catalyst.

Performance Metrics:

| Method | Reaction Time | Yield |

|---|---|---|

| Trichloroacetimidate | 2 h | 89% |

| Acetate | 4 h | 85% |

Salt Formation

The carboxylic acid forms salts with bases:

Protection/Deprotection Strategies

Scientific Research Applications

3-(3-Hydroxy-4-methylphenyl)propanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant properties and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy-4-methylphenyl)propanoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may modulate enzyme activities and gene expression related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of phenylpropanoic acid derivatives are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Research Findings

Substituent Electronic Effects :

- Electron-withdrawing groups (e.g., Cl) enhance antimicrobial potency but may reduce solubility.

- Electron-donating groups (e.g., -CH₃, -OCH₃) improve lipophilicity and membrane penetration but can alter metabolic pathways .

Structural Diversity and Activity: Heterocyclic derivatives (e.g., quinoline-based compounds) show broader activity spectra compared to simple phenylpropanoic acids, emphasizing scaffold importance . Natural products with multiple substituents (e.g., dihydroxy or dimethoxy groups) often display unique bioactivities, such as anti-asthma effects in 3-(2,4′-dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid .

Synthetic vs.

Biological Activity

3-(3-Hydroxy-4-methylphenyl)propanoic acid, also known as a derivative of phenylalanine, has garnered attention in recent years due to its diverse biological activities. This compound features a hydroxyl group and a methyl-substituted phenyl group, which enhance its solubility and potential reactivity, making it a subject of various biochemical studies. Below, we explore its biological activity, including antimicrobial properties, antioxidant effects, and potential applications in therapeutic contexts.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₀O₃

- Molecular Weight : 166.18 g/mol

- Structural Characteristics : The compound consists of a propanoic acid backbone with a hydroxyl group at the 3-position of the phenyl ring.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Candida albicans | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .

2. Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays. In particular, the DPPH radical scavenging assay showed promising results:

- DPPH Scavenging Activity : The compound exhibited a scavenging rate comparable to standard antioxidants like ascorbic acid.

This antioxidant activity is attributed to the presence of the hydroxyl group on the aromatic ring, which plays a crucial role in neutralizing free radicals .

3. Neurotransmitter Modulation

As a derivative of phenylalanine, this compound may influence neurotransmitter synthesis. It acts as a precursor for dopamine and other catecholamines, which are vital for neurological function. Studies suggest that it may help modulate neurotransmission, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of various phenolic compounds included this compound. The results indicated that this compound had superior antibacterial activity against Gram-positive bacteria compared to several other derivatives tested. The study highlighted the potential for developing new treatments based on this compound's structure .

Case Study 2: Antioxidant Activity in Cancer Research

In another investigation focusing on cancer therapeutics, derivatives of this compound were tested for their cytotoxic effects on A549 lung cancer cells. The results showed that certain derivatives could reduce cell viability significantly while sparing non-cancerous cells, indicating a selective cytotoxic effect that warrants further exploration .

Q & A

Q. What are the recommended safety protocols for handling 3-(3-Hydroxy-4-methylphenyl)propanoic acid in laboratory settings?

While specific hazard classifications for this compound are not fully documented, general laboratory safety practices should be followed. These include using personal protective equipment (PPE), working in a fume hood, and referencing safety data sheets (SDS) from suppliers like Apollo Scientific or Combi-Blocks, which note "no known hazards" but recommend standard precautions for phenolic compounds . For spills, use inert absorbents and avoid direct skin contact.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthesis often involves Friedel-Crafts alkylation or enzymatic modification of cinnamic acid derivatives. Key steps include:

- Purification : Use column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane mixtures).

- Characterization : Confirm structure via -NMR (e.g., aromatic protons at δ 6.7–7.2 ppm) and HPLC-MS (molecular ion peak at m/z 180.16 for CHO) .

- Yield optimization : Adjust reaction temperature (70–90°C) and catalyst concentration (e.g., 5 mol% p-toluenesulfonic acid) to minimize byproducts.

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) and negative ion mode for detection .

- UV-Vis Spectroscopy : Monitor absorbance at 280 nm (characteristic of phenolic groups) after derivatization with diazotized sulfanilic acid .

- Standard Curves : Prepare using authentic reference standards (purity ≥95%) to ensure accuracy in quantification .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxyl/methoxy groups) influence the biological activity of this compound?

- Comparative Studies : Compare with analogs like 3-(4-hydroxyphenyl)propanoic acid (lacking the methyl group) and 3-(3,4-dihydroxyphenyl)propanoic acid (additional hydroxyl group). Use in vitro assays (e.g., enzyme inhibition or antioxidant activity via DPPH radical scavenging) to assess functional group contributions .

- Mechanistic Insights : The methyl group at position 4 enhances lipophilicity, potentially increasing membrane permeability, while the hydroxyl group at position 3 enables hydrogen bonding with target proteins .

Q. What experimental strategies can resolve contradictions in reported metabolic pathways of related phenolic acids?

- Isotopic Labeling : Track -labeled this compound in rodent models to identify phase I/II metabolites (e.g., sulfated or glucuronidated forms) .

- Microbiome Modulation : Use germ-free vs. conventional mice to distinguish host vs. microbial metabolism. For example, microbial dehydroxylation may convert the compound to 3-(4-methylphenyl)propanoic acid, altering bioavailability .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like cyclooxygenase-2 (COX-2) or nuclear receptors (e.g., PPARγ). The phenolic hydroxyl group often forms hydrogen bonds with catalytic residues .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with antioxidant IC values to design derivatives with enhanced activity .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Crystallization Conditions : Use slow evaporation from ethanol/water (1:1) at 4°C. The compound’s polarity may require seeding with analogous crystals (e.g., 3-(4-hydroxyphenyl)propanoic acid) .

- X-ray Diffraction : Resolve disorder in the methyl group using high-resolution data (Cu-Kα radiation, λ = 1.54178 Å) and refinement software like SHELXL .

Methodological Resources

- Synthetic Protocols : Refer to PubChem (CID: 2796587) for validated procedures and spectral data .

- Metabolic Profiling : Follow protocols from Food Funct. (2023) and Biocell (2023) for LC-MS-based metabolite identification .

- Safety Guidelines : Consult SDS from Apollo Scientific (Part No. OR6534) for hazard mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.